4-(Difluoromethyl)benzoyl chloride

Medicinal Chemistry Bioisosterism Drug Design

4-(Difluoromethyl)benzoyl chloride (CAS 1352755-21-5, C8H5ClF2O) is an aromatic acyl chloride featuring a para-substituted difluoromethyl (CF2H) group on a benzoyl chloride scaffold. With a molecular weight of 190.57 g/mol, this compound serves as a critical difluoromethyl-containing building block for the introduction of the lipophilic hydrogen bond donor CF2H motif into pharmaceutical and agrochemical candidates.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 1352755-21-5
Cat. No. B1406238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)benzoyl chloride
CAS1352755-21-5
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)F)C(=O)Cl
InChIInChI=1S/C8H5ClF2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,8H
InChIKeyUTBZKLFVSNRNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)benzoyl chloride (CAS 1352755-21-5): A Versatile Difluoromethyl-Containing Building Block for Pharmaceutical and Agrochemical Synthesis


4-(Difluoromethyl)benzoyl chloride (CAS 1352755-21-5, C8H5ClF2O) is an aromatic acyl chloride featuring a para-substituted difluoromethyl (CF2H) group on a benzoyl chloride scaffold . With a molecular weight of 190.57 g/mol, this compound serves as a critical difluoromethyl-containing building block for the introduction of the lipophilic hydrogen bond donor CF2H motif into pharmaceutical and agrochemical candidates . The difluoromethyl group is isosteric and isopolar to hydroxyl (–OH) and thiol (–SH) groups, enabling bioisosteric replacement strategies that modulate potency, lipophilicity, and metabolic stability without substantially altering molecular topology [1].

4-(Difluoromethyl)benzoyl chloride Procurement: Why In-Class Acyl Chlorides Cannot Be Readily Interchanged


The selection of 4-(difluoromethyl)benzoyl chloride over its trifluoromethyl (CF3) or non-fluorinated para-substituted benzoyl chloride analogs is not merely a matter of price or availability; it is a strategic decision that governs downstream molecular properties. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl group found in 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7), the difluoromethyl (CF2H) moiety acts as a lipophilic hydrogen bond donor, capable of engaging in specific interactions with biological targets that the CF3 group cannot replicate . Furthermore, the CF2H group provides a more moderate, tunable influence on metabolic stability, lipophilicity, and bioavailability compared to the often extreme changes induced by CF3 substitution, offering a more balanced pharmacokinetic profile [1]. Therefore, generic substitution with a 4-CF3, 4-CH3, or unsubstituted benzoyl chloride building block during a synthetic campaign will fundamentally alter the biological and physicochemical properties of the final active pharmaceutical ingredient (API) or agrochemical, potentially compromising target engagement, metabolic half-life, or overall efficacy.

Head-to-Head Evidence: Quantifying the Differentiating Power of the 4-(Difluoromethyl)benzoyl chloride Building Block


Comparative Bioisosteric Potential: The CF2H Group as a Superior Lipophilic Hydrogen Bond Donor

The para-difluoromethyl group in this compound acts as a lipophilic hydrogen bond donor (HBD), a property absent in the commonly used 4-(trifluoromethyl)benzoyl chloride analog [1]. While both are fluoroalkyl groups, the CF2H moiety uniquely mimics hydroxyl (-OH) and thiol (-SH) groups in size and polarity, allowing it to form crucial interactions with protein targets. This is a qualitative but critical differentiation, as the CF3 group is exclusively a lipophilic electron-withdrawing substituent incapable of HBD [2].

Medicinal Chemistry Bioisosterism Drug Design

Tunable Lipophilicity and Metabolic Stability: The CF2H Group Offers a More Moderate, Balanced Profile Compared to CF3

In pesticide molecules, the difluoromethyl (CF2H) group is reported to 'moderately regulate' key properties including metabolic stability, lipophilicity, and bioavailability, in contrast to the 'drastic changes' typically brought by trifluoromethyl (CF3) substitution . While direct experimental log P or microsomal stability data for this specific benzoyl chloride derivative are not publicly available, this class-level evidence strongly supports the procurement rationale. The CF2H group, as an isostere, is predicted to reduce lipophilicity relative to a CF3 group on the same scaffold, offering a more balanced ADME profile and potentially avoiding issues like excessive plasma protein binding or phospholipidosis associated with highly lipophilic CF3-containing compounds [1].

ADME Lipophilicity Metabolic Stability

Chemical Reactivity Profile: Reactivity Differences Between 4-CF2H and 4-CF3 Benzoyl Chloride Analogs

While both 4-CF2H and 4-CF3 benzoyl chlorides are activated acylating agents, their para-substituents exert different electronic influences. The CF2H group (Hammett σp ~0.32) is a weaker electron-withdrawing group than the CF3 group (Hammett σp ~0.54) [1]. Consequently, 4-(difluoromethyl)benzoyl chloride is predicted to be slightly less electrophilic at the carbonyl carbon than its trifluoromethyl counterpart. This subtle difference can translate into altered rates of acylation (e.g., in amide or ester formation) and potentially improved chemo-selectivity in complex synthetic sequences . For example, in solvolysis studies, the reactivity of para-substituted benzoyl chlorides is directly correlated with the electron-withdrawing strength of the substituent, with the CF3 analog reacting faster than the less electron-withdrawing substituted analogs [2].

Organic Synthesis Reactivity Electronic Effects

Strategic Applications for 4-(Difluoromethyl)benzoyl chloride in Pharmaceutical and Agrochemical R&D


Installation of a Lipophilic Hydrogen Bond Donor in Medicinal Chemistry

This compound is the reagent of choice for introducing a 4-(difluoromethyl)benzoyl moiety into drug candidates. Its primary advantage over 4-(trifluoromethyl)benzoyl chloride is the hydrogen bond donor capacity of the CF2H group [1]. This enables the creation of potent, metabolically stable inhibitors or antagonists that form key interactions with a target's hydrogen bond acceptor (e.g., a backbone carbonyl) that cannot be formed by a CF3 group [2]. It is ideal for lead optimization programs focused on kinases, proteases, or GPCRs where a balance of lipophilicity and target engagement is critical.

Fine-Tuning ADME Properties in Agrochemical Discovery

Agrochemical researchers should utilize 4-(difluoromethyl)benzoyl chloride to develop new crop protection agents with superior performance profiles. Compared to analogs derived from 4-(trifluoromethyl)benzoyl chloride, molecules incorporating this CF2H building block are anticipated to exhibit more moderately regulated metabolic stability, lipophilicity, and bioavailability . This can lead to herbicides or fungicides with improved systemic movement in plants, optimized soil persistence, and reduced environmental impact—addressing the 'drastic' physicochemical shifts often associated with CF3-containing compounds [3].

Synthesis of Advanced Intermediates with Controlled Reactivity

For process chemists, 4-(difluoromethyl)benzoyl chloride offers a distinct reactivity profile. Its para-substituent is less electron-withdrawing than that of 4-(trifluoromethyl)benzoyl chloride, resulting in a slightly less electrophilic carbonyl carbon [4]. This property can be exploited to achieve greater chemoselectivity in acylation reactions when other sensitive functional groups are present in the substrate. It provides a synthetic handle for building molecular complexity without the heightened and sometimes problematic reactivity of its CF3 counterpart [5].

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